molecular formula C13H11N3O5 B082452 2,4-Dinitro-2'-Methoxydiphenylamine CAS No. 14038-08-5

2,4-Dinitro-2'-Methoxydiphenylamine

Cat. No.: B082452
CAS No.: 14038-08-5
M. Wt: 289.24 g/mol
InChI Key: MSTPRMHOPCALQB-UHFFFAOYSA-N
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Description

2,4-Dinitro-2'-Methoxydiphenylamine: is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a dinitroaniline moiety

Scientific Research Applications

2,4-Dinitro-2'-Methoxydiphenylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.

Mechanism of Action

Mode of Action

The compound functions as an uncoupler of oxidative phosphorylation. By binding to the inner mitochondrial membrane, it facilitates the leakage of protons (H+) back into the mitochondrial matrix, bypassing ATP synthase. This uncoupling effect leads to a reduction in ATP production and an increase in heat generation as the energy from the proton gradient is released as heat instead of being used for ATP synthesis .

Biochemical Pathways

The primary biochemical pathway affected by 2,4-Dinitro-2’-Methoxydiphenylamine is the mitochondrial electron transport chain. By disrupting the proton gradient, the compound affects the normal flow of electrons through the ETC, leading to decreased ATP production. This disruption can also lead to increased production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components .

Pharmacokinetics

The pharmacokinetics of 2,4-Dinitro-2’-Methoxydiphenylamine involve its absorption, distribution, metabolism, and excretion (ADME) properties:

These properties impact the compound’s bioavailability and overall effectiveness in targeting mitochondrial processes.

Result of Action

At the molecular level, the action of 2,4-Dinitro-2’-Methoxydiphenylamine results in decreased ATP production and increased heat generation. At the cellular level, this can lead to energy depletion, increased oxidative stress, and potential cell death if the disruption is severe. The compound’s ability to uncouple oxidative phosphorylation makes it a potent metabolic stimulant, but also a potential toxin due to its effects on cellular energy balance .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the efficacy and stability of 2,4-Dinitro-2’-Methoxydiphenylamine. For instance, higher temperatures may enhance its uncoupling activity, while extreme pH levels could affect its stability and solubility. Additionally, interactions with other compounds that affect mitochondrial function could either potentiate or mitigate its effects .

Understanding these factors is crucial for optimizing the compound’s use in research and potential therapeutic applications.

: DrugBank : Sigma-Aldrich

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitro-2'-Methoxydiphenylamine typically involves the nitration of aniline derivatives. One common method is the nitration of 2-methoxyaniline followed by the introduction of nitro groups at the 2 and 4 positions of the aniline ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure selective nitration.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitro-2'-Methoxydiphenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are often employed.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Comparison with Similar Compounds

    2,4-Dinitroaniline: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    N-(2-Methoxyphenyl)-2,4-dinitrophenol: Contains a phenol group instead of an aniline group, leading to variations in its chemical behavior.

    2-Methoxy-4-nitroaniline: Has only one nitro group, affecting its reactivity and applications.

Uniqueness: 2,4-Dinitro-2'-Methoxydiphenylamine is unique due to the presence of both methoxy and dinitro groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and makes the compound valuable in various research and industrial contexts.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c1-21-13-5-3-2-4-11(13)14-10-7-6-9(15(17)18)8-12(10)16(19)20/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTPRMHOPCALQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14038-08-5
Record name 2,4-DINITRO-2'-METHOXYDIPHENYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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